molecular formula C27H25F3N2O B1673499 Flutroline CAS No. 70801-02-4

Flutroline

Cat. No. B1673499
CAS RN: 70801-02-4
M. Wt: 450.5 g/mol
InChI Key: OYGDOCFZQVGFIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of flutroline involves several steps, starting with the preparation of the tetrahydro-γ-carboline core. This core is then functionalized with various substituents to achieve the desired pharmacological properties. The industrial production of this compound typically involves the following steps:

Chemical Reactions Analysis

Flutroline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

Mechanism of Action

Flutroline exerts its effects primarily through the blockade of dopamine receptors in the brain. By inhibiting the activity of these receptors, this compound helps to reduce the symptoms of psychosis. The compound also influences other neurotransmitter systems, including serotonin and norepinephrine, which contribute to its overall therapeutic effects .

Comparison with Similar Compounds

Flutroline is unique among antipsychotic agents due to its tetrahydro-γ-carboline structure and the presence of fluorine atoms. Similar compounds include:

This compound’s uniqueness lies in its combination of high potency, long duration of action, and specific receptor profile, making it a promising candidate for further development in the field of psychopharmacology.

properties

CAS RN

70801-02-4

Molecular Formula

C27H25F3N2O

Molecular Weight

450.5 g/mol

IUPAC Name

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol

InChI

InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2

InChI Key

OYGDOCFZQVGFIP-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O

Canonical SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline
8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride
CP-36,584
flutroline
flutroline, (+-)-isome

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a Parr bottle were combined 5% Pd/C (5 g of 50% water-wet), 8-fluoro-5-(p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (5.0 g, 0.0119 mole) in 100 ml ethyl acetate, and 5.5 grams (0.03 mole) 5-(p-fluorophenyl)-2-hydroxytetrahydrofuran in 100 ml ethyl acetate. The mixture was agitated and hydrogenated at 30-40 psig for 20 hours. The solution was filtered to recover catalyst, with ethyl acetate and CH2Cl2 wash. The filtrate and washes were concentrated in vacuo to a viscous oil. The oil was dissolved in 400 ml ethyl acetate and filtered. The solution was concentrated to an oil, diluted with 150 ml ether, and filtered to yield title product, 3.8 gm, m.p. 145°-149° C.
Name
8-fluoro-5-(p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
5 g
Type
reactant
Reaction Step One
Name
5-(p-fluorophenyl)-2-hydroxytetrahydrofuran
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 1.16 g 8-fluoro-5-(p-fluorophenyl)-2-[4-(p-fluorophenyl)-4-hydroxybutyryl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (0.0025 mole) in toluene (35 ml) was stirred under nitrogen while 0.0132 mole of sodium bis(2-methoxyethoxy)aluminum hydride (70% in benzene) was added. The resulting mixture was heated on a steam bath one hour, cooled to room temperature and poured into water, and extracted with ethyl acetate. The organic layer was concentrated in vacuo. The resulting residue was chromatographed on silica gel with ethyl acetate as eluant and monitoring by tlc (two solvent systems: 9:1 CHCl3 :methanol and acetonitrile) with authentic flutroline as control. Product fractions were combined, evaporated to drynes, the residue triturated with diisopropyl ether to yield title product, 175 mg; m.p. 141.5-144; mixed up with authentic flutroline, no depression.
Name
8-fluoro-5-(p-fluorophenyl)-2-[4-(p-fluorophenyl)-4-hydroxybutyryl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.0132 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A process of claim 1 which further comprises hydrogenation of said 2-carbobenzoxy-8-fluoro-5-(p-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole over a noble metal catalyst in the presence of substantially one molar equivalent of 2-(p-fluorophenyl)-5-hydroxytetrahydrofuran, at 0°-75° C. in a reaction-inert solvent, to form flutroline.
Name
2-carbobenzoxy-8-fluoro-5-(p-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(p-fluorophenyl)-5-hydroxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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